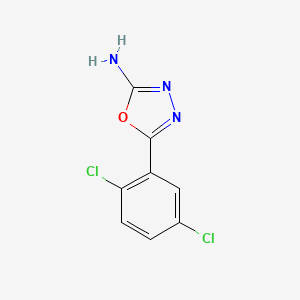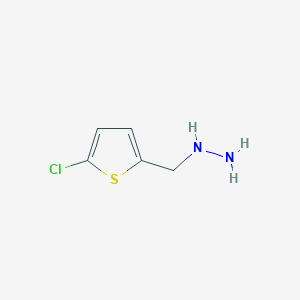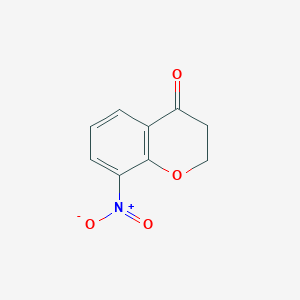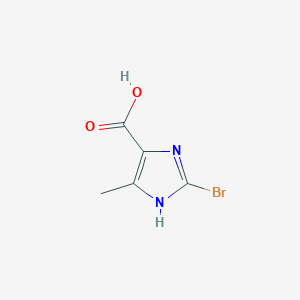
2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid" is a brominated imidazole derivative. Imidazole derivatives are a class of heterocycles that are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. The presence of a carboxylic acid group in the molecule suggests potential for further functionalization and the creation of various bioactive compounds.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid has been investigated, which could potentially be adapted for the synthesis of related imidazole carboxylic acids . Additionally, a Sandmeyer type reaction has been used for the bromination of 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole, which could be a step towards synthesizing the target compound by further functionalization at the 5-carboxylic position . Moreover, efficient syntheses of 2-substituted t-butyl 1-methyl-1H-imidazole-5-carboxylates from t-butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate have been reported, which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be complex and is often studied using various analytical techniques. For example, the crystal structure and charge density analysis of a related compound, 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4] thiadiazole, has been detailed, providing insights into the intermolecular interactions and conformation of brominated imidazole derivatives . Similarly, the synthesis and structural analysis of 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole have been performed, which could offer comparative data for the target compound .
Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions. The alkylation of imidazole-4(5)-carboxylic acid derivatives with methyl bromoacetate has been studied, which could be relevant for the functionalization of the 5-carboxylic acid group in the target compound . Additionally, the synthesis of imidazo[1,2-a] heterocycles from 2-aminopyridines and bromopyruvic acid in a continuous flow process suggests a potential synthetic route for the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their functional groups. For instance, the synthesis and antidepressant activity of 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid derivatives have been evaluated, indicating the potential pharmacological properties of brominated imidazole carboxylic acids . The novel Bronsted acidic ionic liquid L-pyrrolidine-2-carboxylic acid sulfate has been used as a catalyst for the synthesis of trisubstituted imidazoles, which could affect the physical properties of the synthesized compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid plays a significant role in the synthesis and functionalization of various compounds. The efficient preparation of 2-substituted t-butyl 1-methyl-1H-imidazole-5-carboxylates from t-butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate, through bromine-lithium exchange or palladium-catalyzed coupling, showcases its utility in creating diverse chemical structures (Collman, Zhong, & Boulatov, 2000).
Alkylation Processes
The compound is also instrumental in alkylation processes. For instance, the alkylation of imidazole-4(5)-carboxylic acid anilide and methyl ester with bromoacetic acid results in the production of 1,3-bis(2-methoxycarbonylmethyl)-4-R-imidazolium bromide, demonstrating its role in the formation of complex organic structures (Dumpis, Alekseeva, Litasova, & Piotrovskii, 2003).
Continuous Production of Pharmaceuticals
In pharmaceutical synthesis, 2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid is a key building block. For example, its use in the high-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles, crucial in the creation of NS5A inhibitors like daclatasvir, highlights its importance in the pharmaceutical industry (Carneiro, Gutmann, Souza, & Kappe, 2015).
Cytotoxic Properties
The compound's derivatives have been explored for their cytotoxic properties. Research into the synthesis of 4,5-Diaryl-1-methyl-1H-imidazoles, which are highly cytotoxic against various human tumor cell lines, indicates its potential application in cancer research (Bellina, Cauteruccio, Fiore, & Rossi, 2008).
Environmental Applications
There is also a focus on environmentally friendly synthesis methods using this compound. For instance, the use of Bronsted acidic ionic liquids for the synthesis of highly substituted imidazoles under thermal solvent-free conditions exemplifies its role in green chemistry (Shaterian & Ranjbar, 2011).
Structural Analysis
Structural analysis of compounds involving 2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid, such as X-ray diffraction studies on regioisomers of N-Methylated Benzimidazole compounds, contributes to the understanding of complex molecular architectures (Ribeiro Morais, Santos, Santos, & Paulo, 2012).
Eigenschaften
IUPAC Name |
2-bromo-5-methyl-1H-imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-2-3(4(9)10)8-5(6)7-2/h1H3,(H,7,8)(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBRFNJSIVSEIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601321421 |
Source


|
| Record name | 2-bromo-5-methyl-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601321421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid | |
CAS RN |
145575-90-2 |
Source


|
| Record name | 2-bromo-5-methyl-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601321421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

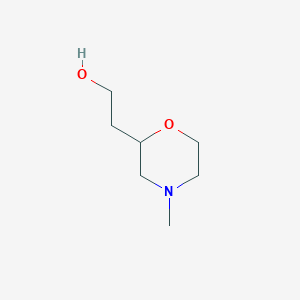

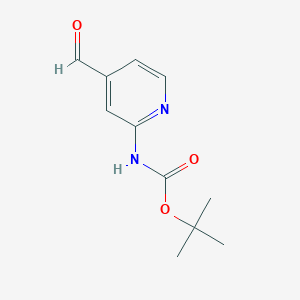
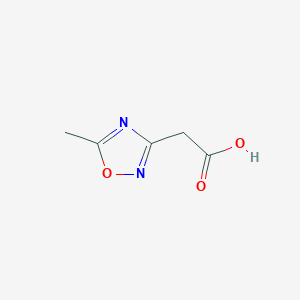
![N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine](/img/structure/B1320853.png)
